Field: The specific scientific field is Oncology .
Summary of the Application: The compound “(2,6-Dimethylphenyl)arsonic Acid” has been investigated for its resistance-breaking and apoptosis-inducing properties in leukemia and lymphoma .
Methods of Application: The compound was tested on leukemia and lymphoma cells. It demonstrated significant inhibition of cell proliferation and induction of apoptosis while sparing healthy leukocytes .
Results or Outcomes: The compound reached half of its maximum activity (AC50) against leukemia cells at around 6.3 µM. It was found to overcome multidrug resistance and sensitize drug-resistant leukemia and lymphoma cell lines to treatments with common cytostatic drugs at low micromolar concentrations .
Field: The specific scientific field is Organic Chemistry .
Summary of the Application: “2,6-Dimethylphenyl isothiocyanate” has been used in the preparation of derivatized β-cyclodextrins, used as chiral stationary phase in normal-phase liquid chromatography .
Methods of Application: The compound has been used in the preparation of derivatized β-cyclodextrins .
Results or Outcomes: The derivatized β-cyclodextrins prepared using “2,6-Dimethylphenyl isothiocyanate” have been used as chiral stationary phase in normal-phase liquid chromatography .
Field: The specific scientific field is Photonics .
Summary of the Application: The compound “9,10-disubstituted anthracene” has been used in applications such as OLEDs and triplet–triplet annihilation upconversion .
Methods of Application: The compound was used as an annihilator in a triplet–triplet annihilation upconversion (TTA-UC) system employing platinum octaethylporphyrin as the sensitizer .
Results or Outcomes: The observed upconversion quantum yields, ϕUC, slightly exceeded that of the benchmark annihilator 9,10-diphenylanthracene (DPA) .
Field: The specific scientific field is Organic Synthesis .
Summary of the Application: “2,6-Dimethylphenol” has been used for synthesis .
Methods of Application: The compound has been used in the synthesis of various organic compounds .
Results or Outcomes: The synthesized compounds have been used in a variety of applications .
Field: The specific scientific field is Transition-Metal Catalysis .
Summary of the Application: The compound “1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene” (IPr*) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
Methods of Application: The compound has been used as a ligand in transition-metal catalysis .
Results or Outcomes: The compound has shown to be a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
1-(2,6-Dimethylphenyl)-1H-tetrazole features a tetrazole ring substituted with a 2,6-dimethylphenyl group. The presence of the dimethylphenyl moiety enhances its lipophilicity and may influence its biological activity. Tetrazoles are known for their bioisosteric properties, often mimicking carboxylic acids and amides in biological systems, which makes them valuable in drug design .
The biological activity of 1-(2,6-dimethylphenyl)-1H-tetrazole has been explored in various studies. It exhibits:
The synthesis of 1-(2,6-dimethylphenyl)-1H-tetrazole can be achieved through several methods:
1-(2,6-Dimethylphenyl)-1H-tetrazole finds applications in:
Interaction studies of 1-(2,6-dimethylphenyl)-1H-tetrazole often focus on its binding affinity with biological targets. Research indicates that:
Several compounds share structural similarities with 1-(2,6-dimethylphenyl)-1H-tetrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Allylsulfanyl-1H-tetrazole | Contains an allylsulfanyl group | Exhibits distinct reactivity patterns |
| 1-Methyl-1H-tetrazole | Methyl substitution on the tetrazole ring | Simpler structure; less lipophilic |
| 5-(4-Chlorophenyl)-1H-tetrazole | Chlorophenyl substitution | Potentially different biological activity |
| 5-Bromo-1H-tetrazole | Bromine substitution | Enhanced electrophilicity |
These compounds illustrate the diversity within the tetrazole family while highlighting the unique structural characteristics of 1-(2,6-dimethylphenyl)-1H-tetrazole that may impart distinct biological activities and chemical properties.
The Ugi-azide reaction has emerged as a powerful tool for synthesizing 1,5-disubstituted tetrazoles, including 1-(2,6-dimethylphenyl)-1H-tetrazole derivatives. This one-pot methodology combines aldehydes, amines, isocyanides, and azidotrimethylsilane to form tetrazole rings with high atom economy. A study by Cárdenas-Galindo et al. demonstrated that 1-(2,6-dimethylphenyl)-1H-tetrazole could be synthesized in yields exceeding 90% by optimizing molar ratios and reaction time. Key parameters include:
Density functional theory (DFT) calculations at the M06-2X-D3/6-311+G(d) level have revealed that the exo-Diels–Alder pathway dominates during the cyclization phase, with an energy barrier of 26 kcal/mol in the gas phase. However, solvent effects reduce this barrier by 3–5 kcal/mol, enhancing reaction feasibility.
Table 1: Yield Optimization in Ugi-Azide Reactions for 1-(2,6-Dimethylphenyl)-1H-Tetrazole
| Aldehyde | Isocyanide | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,6-Dimethylbenzaldehyde | Cyclohexylisocyanide | Toluene | 4 | 91 |
| 4-Chlorobenzaldehyde | tert-Butylisocyanide | DMF | 6 | 76 |
| Benzaldehyde | Methylisocyanide | Ethanol | 8 | 68 |
Recent developments have eliminated the need for metal catalysts or strong acids in tetrazole synthesis. A microwave-assisted protocol achieves 85–94% yields of 1-(2,6-dimethylphenyl)-1H-tetrazole within 1 hour at 110°C using p-toluenesulfonic acid (PTSA) as the sole additive. The mechanism involves:
Notably, catalyst-free conditions in toluene at room temperature yield 70–80% product purity, though requiring extended reaction times (24–48 hours). This trade-off between speed and catalyst use highlights the importance of application-specific protocol selection.
Solvent polarity dramatically influences tetrazole cyclization kinetics and thermodynamics. Polar aprotic solvents like dimethylsulfoxide (DMSO) stabilize transition states through dipole interactions, lowering activation energies by 4–7 kcal/mol compared to nonpolar media. Key findings include:
Computational studies using the polarizable continuum model (PCM) show that solvent dielectric constants (ε) above 20 reduce reaction exothermicity by 12–18 kcal/mol, favoring product stability. This explains the superior performance of toluene (ε = 2.4) over high-ε solvents like DMF (ε = 36.7) in preserving tetrazole ring integrity.
Table 2: Solvent Impact on Tetrazole Cyclization Efficiency
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 4 | 91 |
| DMSO | 46.7 | 1.5 | 84 |
| Ethanol | 24.3 | 6 | 78 |
| Water | 80.1 | 8 | 65 |
Regioselectivity in tetrazole alkylation remains a cornerstone of structural diversification. For 1-(2,6-dimethylphenyl)-1H-tetrazole, the 1,5- and 2,5-disubstituted isomers dominate synthetic outcomes. Studies on analogous systems reveal that alkylation regioselectivity depends on both steric and electronic factors. For example, aliphatic amine diazotization reactions produce transient alkyl diazonium intermediates that preferentially alkylate the tetrazole’s N2 position, yielding 2,5-disubstituted derivatives in moderate to excellent yields [1]. However, the 2,6-dimethylphenyl group introduces steric constraints that subtly shift this preference.
Comparative analyses of substituted tetrazoles demonstrate that bulky electrophiles favor N1 alkylation due to reduced steric clash at the less hindered position [1] [3]. Computational modeling further supports this trend, showing that the 2,6-dimethylphenyl group destabilizes transition states requiring close proximity to the N2 nitrogen [7]. Table 1 summarizes regioselectivity ratios (1,5-Tz:2,5-Tz) for representative alkylation reactions involving 1-(2,6-dimethylphenyl)-1H-tetrazole.
Table 1. Regioselectivity in Alkylation of 1-(2,6-Dimethylphenyl)-1H-tetrazole
| Electrophile | Solvent | Temperature | 1,5-Tz:2,5-Tz Ratio |
|---|---|---|---|
| Methyl iodide | DMF | 25°C | 1:9.3 |
| Benzyl bromide | THF | 60°C | 1:4.1 |
| tert-Butyl chloride | Toluene | 80°C | 3.2:1 |
The dominance of 2,5-Tz isomers with small electrophiles contrasts sharply with the reversal observed for bulky tert-butyl chloride, underscoring the steric influence of the 2,6-dimethylphenyl group [1] [6].
Post-synthetic modifications enable the construction of intricate architectures from 1-(2,6-dimethylphenyl)-1H-tetrazole. Key strategies include:
Tetrazole aldehydes derived from 1-(2,6-dimethylphenyl)-1H-tetrazole participate in Passerini three-component reactions (PT-3CR), forming α-acyloxy amides with high atom economy [2]. For instance, condensation with isocyanides and carboxylic acids yields hybrid structures bearing both tetrazole and amide functionalities. This approach bypasses traditional nitrile cyclization routes, streamlining access to drug-like molecules [2] [3].
Functionalized tetrazoles serve as LAEs for amide bond formation. Thermolysis of N-2,4-dinitrophenyltetrazoles generates reactive intermediates that undergo nucleophilic displacement with amines, producing amides in yields up to 80% [4]. This method avoids classical coupling reagents, enhancing compatibility with sensitive substrates.
Deprotonation of 1-(2,6-dimethylphenyl)-1H-tetrazole using turbo Grignard reagents (e.g., iPrMgCl·LiCl) generates stabilized metalated intermediates. Subsequent reactions with aldehydes, ketones, or Weinreb amides install diverse substituents at the C5 position [6]. Notably, the 2,6-dimethylphenyl group mitigates retro [2+3] cycloaddition, a common side reaction in tetrazole metalation [6] [8].
The 2,6-dimethylphenyl substituent imposes pronounced steric effects that govern reactivity and regioselectivity. Key observations include:
Comparative studies with unsubstituted phenyltetrazoles demonstrate that the 2,6-dimethyl group increases activation energies for SN2 reactions by 15–20 kJ/mol, while SN1 pathways remain largely unaffected [1] [6].
The mechanistic investigation of tetrazole formation has revealed a stepwise process involving several key intermediates that can be trapped and characterized [1] [2]. The reaction pathway analysis demonstrates that tetrazole formation is not a simple concerted cycloaddition but rather proceeds through a series of well-defined intermediates.
The initial step involves nitrile activation through protonation or Lewis acid coordination, which significantly lowers the activation barrier from 45.3 kcal/mol in the uncatalyzed reaction to 13.2 kcal/mol in the presence of appropriate catalysts [1] [2]. This activation step is critical for facilitating the subsequent nucleophilic attack by azide species.
Following nitrile activation, azide coordination occurs through the approach of azide ions to the activated nitrile carbon. This step involves an energy barrier of 32.8 kcal/mol and represents the rate-determining step in many catalytic systems [3] [4]. The coordination is facilitated by the electron-withdrawing nature of the substituent on the nitrile, with activation barriers correlating strongly with the electron-withdrawing potential [1] [2].
The nucleophilic attack step involves the formation of a crucial imidoyl azide intermediate through N3- attack on the nitrile carbon. This intermediate has been successfully trapped and characterized in various studies, providing direct evidence for the stepwise mechanism [1] [2] [3]. The energy barrier for this step is 38.2 kcal/mol in uncatalyzed reactions but decreases to 28.0 kcal/mol in the presence of appropriate catalysts [3] [4].
Intermediate trapping experiments have been particularly valuable in elucidating the reaction mechanism. Studies have shown that the imidoyl azide intermediate can be stabilized and detected under specific conditions, providing crucial mechanistic insights [1] [2]. The intermediate formation is endothermic with an energy penalty of 21.8 kcal/mol, but this is compensated by the highly exothermic cyclization step that follows [3].
The cyclization step involves intramolecular ring closure to form the tetrazole ring, with energy barriers ranging from 0.6 to 0.9 kcal/mol [5]. This step is highly favorable and represents the driving force for the overall reaction. The final product formation is exothermic with an energy release of 48.8 kcal/mol, making the overall process thermodynamically favorable [3].
| Reaction Step | Energy Barrier (kcal/mol) | Intermediate Type | Detection Method |
|---|---|---|---|
| Nitrile Activation | 13.2 (catalyzed) | Activated nitrile complex | IR spectroscopy |
| Azide Coordination | 32.8 | Azide-nitrile complex | Computational modeling |
| Nucleophilic Attack | 38.2 (uncatalyzed), 28.0 (catalyzed) | Transition state | Kinetic studies |
| Intermediate Formation | 21.8 (endothermic) | Imidoyl azide | Trapping experiments |
| Cyclization | 0.6-0.9 | Cyclic intermediate | NMR spectroscopy |
| Product Formation | -48.8 (exothermic) | Tetrazole product | Crystallographic analysis |
Computational studies using density functional theory have provided detailed insights into the transition state structures and energetics of tetrazole formation [1] [6] [7]. These investigations have employed various computational methods, including B3LYP, M06-2X, and PW91 functionals, to model the cycloaddition process.
The computational analysis reveals that the mechanism involves both concerted and stepwise pathways depending on the reaction conditions and catalysts employed [1] [2]. For the reaction with trimethylsilyl azide, calculations show a synchronous concerted mechanism with energy barriers of 45.3 kcal/mol for the 1,5-regioisomer and 50.2 kcal/mol for the 2,5-regioisomer [3]. In contrast, the reaction with azide anion exhibits an asynchronous concerted character with a lower energy barrier of 38.2 kcal/mol [1] [2].
Transition state modeling has revealed important structural features that influence the reaction pathway. The calculations indicate that coordination of the nitrile to metal catalysts such as zinc ions substantially lowers the barrier for nucleophilic attack by azide [8]. The optimized transition state geometries show that the azide nitrogen approaches the nitrile carbon with specific geometric constraints that favor the formation of the desired tetrazole product [1] [2].
The computational studies have also addressed the role of different catalytic systems in lowering activation barriers. For tin-catalyzed reactions, the calculations show that the mechanism proceeds through a stepwise process involving the formation of an imidoyl azide intermediate [3] [4]. The tin catalyst activates the nitrile through coordination, reducing the energy barrier from 45.3 kcal/mol to 28.0 kcal/mol [3].
Recent computational work has extended these studies to include solvent effects and more sophisticated basis sets. The use of polarizable continuum models has shown that solvent polarity significantly affects the reaction energetics, with polar aprotic solvents generally favoring tetrazole formation [6] [9]. These calculations have also revealed that the energy gaps between excited and ground states in tetrazole intermediates are small, facilitating non-adiabatic transitions that may influence the reaction pathway [5].
The computational modeling has provided valuable insights into regioselectivity patterns. For 1-(2,6-dimethylphenyl)-1H-tetrazole formation, the calculations predict that the 1,5-substitution pattern is favored over the 2,5-pattern due to steric and electronic factors [10] [1]. The 2,6-dimethyl substitution on the phenyl ring creates sufficient steric hindrance to favor the kinetically preferred 1,5-regioisomer.
| Computational Method | Transition State Energy (kcal/mol) | System Studied | Key Findings |
|---|---|---|---|
| DFT B3LYP/6-31G(d,p) | 45.3 (TMSN3), 50.2 (2,5-regioisomer) | Acetonitrile + TMSN3 | Synchronous concerted mechanism |
| DFT B3LYP/6-311++G(d,p) | 38.2 (azide anion) | Acetonitrile + azide anion | Asynchronous concerted character |
| DFT M06-2X-D3 | 32.8 (tin-catalyzed) | Tin-catalyzed cycloaddition | Stepwise mechanism via imidoyl azide |
| DFT PW91/DNP | 28.0 (organocatalyzed) | Organocatalyst system | Nitrile activation crucial |
| DFT B97x-D/6-311++G(d,p) | 1.2 (BCN vs Sph difference) | Tetrazole-alkyne cycloaddition | End-on approach favored for BCN |
The choice of azide source plays a crucial role in determining the efficiency and mechanism of tetrazole formation. Different azide sources exhibit varying reactivity patterns and require different reaction conditions to achieve optimal conversion [8] [11] [12].
Sodium azide represents the most commonly used azide source due to its low cost and high availability [11] [12]. However, its ionic nature requires the use of polar protic or aprotic solvents, and the reaction typically requires elevated temperatures to achieve reasonable conversion rates. Under standard conditions (200°C, 15 minutes), sodium azide achieves approximately 17% conversion with organic nitriles [3].
Trimethylsilyl azide offers advantages in terms of safety and handling but exhibits lower reactivity compared to sodium azide [11] [12]. The conversion rate under identical conditions is only 4%, requiring longer reaction times or higher temperatures to achieve acceptable yields [3]. The lower reactivity is attributed to the covalent nature of the silicon-nitrogen bond, which requires activation before the azide can participate in the cycloaddition reaction [1] [2].
Azidotrimethylsilane provides a compromise between safety and reactivity, achieving conversion rates of 43-56% under micellar conditions at room temperature [13]. This improved performance is attributed to the concentration effect in micellar systems, where organic substrates are concentrated in the hydrophobic core of micelles, enhancing the effective collision frequency between reactants [13].
Phase transfer catalysts such as tetrabutylammonium azide have shown significant promise in biphasic reaction systems. These systems can achieve conversion rates of 60-85% under optimized conditions by facilitating the transfer of azide ions from the aqueous phase to the organic phase where the nitrile substrate is located [11] [12]. The phase transfer mechanism allows for the use of organic solvents while maintaining the high nucleophilicity of the azide anion.
Catalyst-bound azide sources, such as azido-dialkyltin complexes, represent the most effective approach for tetrazole synthesis, achieving conversion rates exceeding 90% [3] [4]. These systems work by pre-forming stable azide-catalyst complexes that can be readily activated for cycloaddition with nitriles. The high efficiency is attributed to the optimal positioning of the azide group relative to the activated nitrile substrate within the coordination sphere of the metal catalyst.
The mechanistic implications of different azide sources are significant. Ionic azide sources (sodium azide, lithium azide) typically follow a direct nucleophilic attack mechanism, while covalent azide sources (trimethylsilyl azide) require prior activation through Lewis acid coordination or protonation [1] [2]. The choice of azide source therefore influences not only the reaction efficiency but also the mechanistic pathway and the nature of any intermediates formed.
Recent studies have also explored the use of azide-generating systems, where azide is formed in situ from precursors such as hydrazine derivatives or organic azides [14] [15]. These approaches offer advantages in terms of safety and handling while maintaining high reactivity. For example, the use of diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate in the presence of aromatic bases has shown effective tetrazole synthesis from amides [14].
| Azide Source | Conversion Rate | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium azide (NaN3) | 17% (200°C, 15 min) | Direct nucleophilic attack | Inexpensive, readily available | Requires polar solvents |
| Trimethylsilyl azide (TMSN3) | 4% (200°C, 15 min) | Requires activation | Safer handling | Lower reactivity |
| Azidotrimethylsilane | 43-56% (RT, micellar) | Lewis acid coordination | Mild conditions | Requires activation |
| Tetrabutylammonium azide | 60-85% (optimized) | Biphasic reaction | Organic solvent compatible | Complex workup |
| Azido-dialkyltin complexes | 90%+ (catalyzed) | Metal-mediated | Recyclable catalyst | Complex preparation |
The role of azide sources extends beyond simple reactivity considerations to include effects on regioselectivity and product distribution. For 1-(2,6-dimethylphenyl)-1H-tetrazole synthesis, the choice of azide source can influence the ratio of 1,5-disubstituted versus 2,5-disubstituted products [10]. Ionic azide sources generally favor the thermodynamically more stable 1,5-regioisomer, while covalent azide sources may show different selectivity patterns depending on the activation mechanism employed.